molecular formula C19H17ClN2OS B2998292 2-(allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1206992-04-2

2-(allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2998292
CAS No.: 1206992-04-2
M. Wt: 356.87
InChI Key: FPOAUJIAKKQDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a useful research compound. Its molecular formula is C19H17ClN2OS and its molecular weight is 356.87. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-3-11-24-19-21-13-18(14-7-9-17(23-2)10-8-14)22(19)16-6-4-5-15(20)12-16/h3-10,12-13H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOAUJIAKKQDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic compound belonging to the imidazole class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Imidazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms.
  • Substituents :
    • An allylthio group (–S–CH2–CH=CH2)
    • A 3-chlorophenyl group (–C6H4Cl)
    • A 4-methoxyphenyl group (–C6H4OCH3)

This structural configuration is significant for its biological activity, influencing solubility, stability, and interaction with biological targets.

The biological activity of imidazole derivatives often involves interactions with various enzymes and receptors. For this compound, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : It may interact with receptors to modulate signaling pathways related to pain, infection, or cancer.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits notable antibacterial effects against various pathogens.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Tested Organisms
This compound20Staphylococcus aureus
22Escherichia coli
19Bacillus subtilis
Reference Drug28Streptomycin

The above table summarizes the antimicrobial potential of the compound compared to a reference antibiotic.

Antitumor Activity

Research has demonstrated that imidazole derivatives can exhibit antitumor activity. Studies have shown that this specific compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Case Study Example : A study evaluated the effects of this compound on human cancer cell lines, revealing a significant reduction in cell viability at specific concentrations. The mechanism was linked to the activation of caspase enzymes.

Therapeutic Potential

The therapeutic implications of this compound extend beyond antimicrobial and antitumor activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, presenting potential for treating inflammatory diseases.
  • Antidiabetic Properties : Some imidazole derivatives have shown insulin-sensitizing effects, indicating possible applications in diabetes management.

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